Cas no 74631-35-9 (2-Methylthio-5-nitrobenzonitrile)

2-Methylthio-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a methylthio functional group at the ortho position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and nitrile groups offer reactivity for further functionalization, while the methylthio moiety enhances selectivity in certain transformations. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic methodologies. Its well-defined structure and consistent purity make it a reliable building block for researchers developing novel heterocyclic compounds or conducting structure-activity relationship studies.
2-Methylthio-5-nitrobenzonitrile structure
74631-35-9 structure
Product Name:2-Methylthio-5-nitrobenzonitrile
CAS No:74631-35-9
MF:C8H6N2O2S
MW:194.210440158844
MDL:MFCD09475845
CID:556954
PubChem ID:26369805
Update Time:2025-10-31

2-Methylthio-5-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)-5-nitrobenzonitrile
    • 2-Methylthio-5-nitrobenzonitrile
    • Benzonitrile,2-(methylthio)-5-nitro-
    • 2-Cyano-4-nitrothioanisole
    • ACMC-209ovj
    • AG-G-96832
    • CTK5E0177
    • MolPort-001-757-462
    • SureCN8164896
    • 2-methylsulfanyl-5-nitrobenzonitrile
    • A865849
    • 74631-35-9
    • 2-(methylsulfanyl)-5-nitrobenzonitrile
    • DTXSID60649979
    • ZCA63135
    • 2-(Methylthio)-5-nitrobenzonitrile 97%
    • SCHEMBL8164896
    • MFCD09475845
    • AKOS006238369
    • :2-(Methylthio)-5-nitrobenzonitrile97%
    • CS-0205687
    • MDL: MFCD09475845
    • Inchi: 1S/C8H6N2O2S/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
    • InChI Key: OVIOZRLNTSCJFD-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1C#N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 194.01499861g/mol
  • Monoisotopic Mass: 194.01499861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 94.9Ų

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2-Methylthio-5-nitrobenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:74631-35-9)2-Methylthio-5-nitrobenzonitrile
Order Number:A865849
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:56
Price ($):380.0
Email:sales@amadischem.com

Additional information on 2-Methylthio-5-nitrobenzonitrile

2-Methylthio-5-nitrobenzonitrile: A Comprehensive Overview

The compound with CAS No 74631-35-9, commonly referred to as 2-Methylthio-5-nitrobenzonitrile, is a significant molecule in the field of organic chemistry. This compound, which belongs to the class of nitrobenzonitriles, has garnered attention due to its unique structural properties and potential applications in various chemical industries. The methylthio and nitro substituents on the benzonitrile framework contribute to its distinctive reactivity and functionality.

Recent studies have highlighted the importance of 2-Methylthio-5-nitrobenzonitrile in the synthesis of advanced materials and pharmaceutical intermediates. Its ability to undergo various nucleophilic substitutions and reductions has made it a valuable precursor in organic synthesis. Researchers have explored its role in the development of novel drugs, particularly in the context of anti-inflammatory and anticancer agents.

The structural integrity of 2-Methylthio-5-nitrobenzonitrile is further enhanced by its stability under a wide range of reaction conditions. This stability is attributed to the electron-withdrawing effects of the nitro group, which not only activates the benzonitrile ring for further reactions but also imparts resistance to thermal degradation. The methylthio group, on the other hand, introduces a sulfur-based functionality that can be exploited in various catalytic processes.

In terms of synthesis, 2-Methylthio-5-nitrobenzonitrile is typically prepared through a multi-step process involving nitration and thiolation reactions. The nitration step is carefully controlled to ensure regioselectivity, while the thiolation step involves the introduction of the methylthio group at the para position relative to the nitro group. This precise control over substitution patterns is crucial for maintaining the compound's desired properties.

Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing 2-Methylthio-5-nitrobenzonitrile. These methods often utilize microwave-assisted synthesis or catalytic systems that minimize waste and reduce energy consumption. Such approaches align with current trends toward sustainable chemical practices.

The application of 2-Methylthio-5-nitrobenzonitrile extends beyond traditional organic synthesis into areas such as material science and electronics. Its ability to form stable coordination complexes makes it a promising candidate for use in catalysis and sensor technologies. Additionally, its role as an intermediate in the production of advanced polymers has been explored, showcasing its versatility across multiple disciplines.

From an analytical standpoint, 2-Methylthio-5-nitrobenzonitrile has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses provide critical insights into its molecular structure, purity, and crystalline properties, ensuring its reliability as a reagent in various chemical processes.

In conclusion, 2-Methylthio-5-nitrobenzonitrile stands out as a versatile and valuable compound in modern organic chemistry. Its unique combination of functional groups, coupled with recent advancements in its synthesis and applications, positions it as a key player in both academic research and industrial development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74631-35-9)2-Methylthio-5-nitrobenzonitrile
A865849
Purity:99%
Quantity:100g
Price ($):380.0
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